(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium
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Overview
Description
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyimino group and an oxidoazanium moiety, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,5-ditert-butylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with hydroxylamine to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
Scientific Research Applications
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The oxidoazanium moiety can participate in redox reactions, modulating the redox state of cellular components and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium include:
- (Z)-(3,5-ditert-butylphenyl)-nitrosoamine
- (Z)-(3,5-ditert-butylphenyl)-hydroxyamine
- (Z)-(3,5-ditert-butylphenyl)-oxidoamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the hydroxyimino and oxidoazanium groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)16(18)15-17/h7-9,17H,1-6H3/b16-15- |
InChI Key |
DBOQJLRNEUFSTA-NXVVXOECSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)/[N+](=N/O)/[O-])C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[N+](=NO)[O-])C(C)(C)C |
Origin of Product |
United States |
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